
N-(4-Acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide: is a synthetic organic compound that features a combination of an acetamidophenyl group and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide bond formation reaction. This can be achieved by reacting 4-acetamidobenzoic acid with an appropriate amine derivative of the isoxazole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamidophenyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the acetamidophenyl moiety.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the acetamidophenyl group can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(4-Acetamidophenyl)-3-(isoxazol-5-yl)propanamide: Similar structure but with the isoxazole ring at a different position.
N-(4-Acetamidophenyl)-3-(pyrazol-4-yl)propanamide: Contains a pyrazole ring instead of an isoxazole ring.
N-(4-Acetamidophenyl)-3-(thiazol-4-yl)propanamide: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide is unique due to the specific positioning of the isoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the acetamidophenyl group with the isoxazole ring provides a distinct set of properties that can be exploited in various applications.
属性
CAS 编号 |
141501-31-7 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-12-3-5-13(6-4-12)17-14(19)7-2-11-8-15-20-9-11/h3-6,8-9H,2,7H2,1H3,(H,16,18)(H,17,19) |
InChI 键 |
GJRDVJSDUCUMCM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CON=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


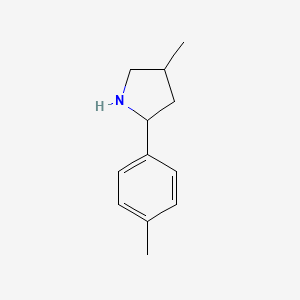
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
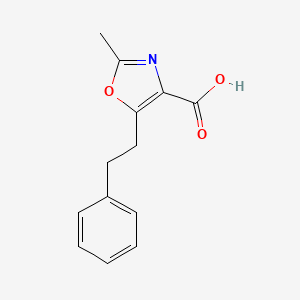
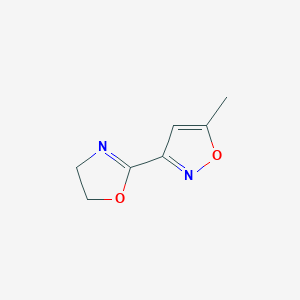
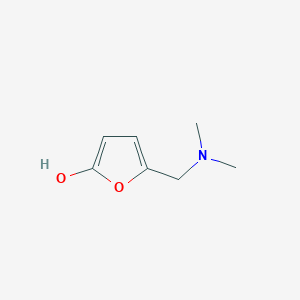
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)


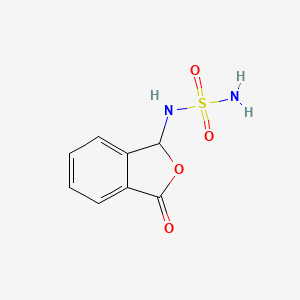
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
